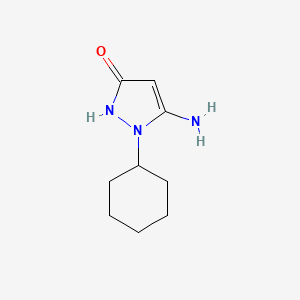

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Overview

Description

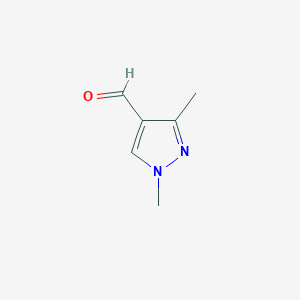

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various chemical derivatives. For example, it has been utilized in the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles to produce 4-formyl derivatives, demonstrating its versatility in forming different functional groups (Attaryan et al., 2006). Additionally, it has been employed in the synthesis of 1,4-dihydropyridines, showcasing its role in creating novel compounds with potential applications in various fields (Thakrar et al., 2012).

Formation of New Compounds

Research has demonstrated the formation of new compounds utilizing this compound. This includes its involvement in the synthesis of compounds like 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan, Antanosyan, & Asratyan, 2008), and the creation of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione (Asiri & Khan, 2011). These studies highlight the compound's role in advancing synthetic chemistry.

Study of Fragmentation Patterns

In the field of organic chemistry, particularly mass spectrometry, studying the fragmentation of derivatives of this compound has provided insights into molecular structures and decomposition pathways. This is evident in the research on the mass spectra of its bis(2-hydroxyethyl) dithioacetals and thioacetals (Klyba et al., 2011).

Development of Novel Pharmaceutical Compounds

This compound has also contributed to the development of novel pharmaceutical compounds, as seen in the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014). Such research expands the possibilities for creating new drugs and therapeutic agents.

Antimicrobial and Biological Activity

This compound has been integrated into chitosan Schiff bases to investigate their antimicrobial properties. The synthesized compounds showed varying degrees of biological activity, indicating the potential for medical applications (Hamed et al., 2020).

Mechanism of Action

Target of Action

It is used in the preparation of inhibitors of sarm1, a protein involved in axonal degeneration .

Mode of Action

As a chemical precursor, it may interact with its targets to form more complex compounds, potentially altering their function and leading to downstream effects .

Biochemical Pathways

Given its use in the synthesis of sarm1 inhibitors, it may indirectly influence pathways related to axonal degeneration .

Result of Action

As a precursor in the synthesis of sarm1 inhibitors, it may contribute to the prevention or treatment of axonal degeneration .

Action Environment

It should be stored under inert gas (nitrogen or argon) at 2-8°c .

Safety and Hazards

The compound is classified as an irritant under the GHS classification . It has several hazard statements including H332, H312, H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme SARM1 (Sterile Alpha and TIR Motif Containing 1). SARM1 is involved in axonal degeneration, and inhibitors of this enzyme are being explored for their potential to prevent or treat neurodegenerative diseases . The interaction between this compound and SARM1 involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing the downstream effects of axonal degeneration.

Cellular Effects

This compound has been shown to influence various cellular processes. In neuronal cells, it can prevent axonal degeneration by inhibiting SARM1, which is crucial for maintaining neuronal integrity . This compound also affects cell signaling pathways related to neuroprotection and may influence gene expression patterns associated with neuronal survival. Additionally, this compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the enzyme SARM1. By binding to the active site of SARM1, this compound inhibits the enzyme’s activity, preventing the cleavage of NAD+ (Nicotinamide Adenine Dinucleotide) and subsequent axonal degeneration . This inhibition leads to the preservation of axonal integrity and neuronal function. Additionally, this compound may influence gene expression by modulating transcription factors involved in neuroprotection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy. Long-term studies have shown that continuous exposure to this compound can maintain neuronal integrity and prevent axonal degeneration in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SARM1 activity and prevents axonal degeneration without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes neuroprotective effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to neuroprotection. It interacts with enzymes such as SARM1, modulating their activity and influencing metabolic flux . The compound’s effects on metabolite levels and metabolic pathways are crucial for understanding its role in neuroprotection and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name |

1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJREDVLGVEPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357205 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-12-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in developing new insecticides?

A: this compound serves as a key building block for synthesizing novel pyrazole oxime derivatives. These derivatives have demonstrated promising insecticidal activity, particularly against Mythimna separata Walker (oriental armyworm) []. The aldehyde group (-CHO) at the 4th position of the pyrazole ring allows for easy modification and the introduction of various substituents, leading to the creation of diverse compounds with potentially enhanced insecticidal properties.

Q2: How does the structure of pyrazole oxime derivatives, synthesized from this compound, influence their insecticidal activity?

A: Research suggests that introducing a N-pyridylpyrazole unit into the pyrazole oxime skeleton, derived from this compound, significantly enhances insecticidal activity []. Specifically, compounds featuring a 3-chloropyridin-2-yl group on the oxime nitrogen and a (6-chloropyridin-3-yl)methoxy group at the 3-position of the N-pyridylpyrazole moiety demonstrated potent insecticidal activity against Mythimna separata Walker [].

Q3: Can you provide an example of a specific pyrazole oxime derivative synthesized from this compound and its observed insecticidal activity?

A3: A study highlighted two potent compounds: * 5-(2-bromophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole-5-formyl}oxime 5-(4-t-butylphenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde-O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole5-formyl}oxime*

Q4: How is the three-dimensional structure of this compound derivatives determined, and how does this information contribute to understanding their activity?

A: Techniques like X-ray crystallography are used to elucidate the three-dimensional structures of these compounds [, , ]. Understanding the spatial arrangement of atoms within the molecule allows researchers to correlate structural features with observed biological activity. For instance, the dihedral angle between the benzene and pyrazole rings in 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was found to be 72.8° []. This type of structural information can be crucial in designing new derivatives with improved target binding and enhanced insecticidal activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)